molecular formula C24H20N2O2 B7714299 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No. B7714299
M. Wt: 368.4 g/mol
InChI Key: BBPBNFMTIKZTHC-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide, also known as HMQPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. HMQPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in a variety of cellular processes. By inhibiting this enzyme, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide may be able to slow or stop the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and the ability to inhibit the activity of certain enzymes and receptors. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide for lab experiments is its relative stability and ease of handling. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have a variety of useful biochemical and physiological effects, making it a valuable tool for scientific research. However, there are also some limitations to using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments. For example, the exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide. One possible avenue of investigation is the development of new cancer therapies based on the anti-tumor activity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide. Additionally, further research may be needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide may be useful as a tool for drug discovery, helping researchers to better understand the mechanisms of action of other compounds.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves the reaction of 8-methyl-2-quinolinol with N-phenylbenzamide in the presence of a catalyst. The resulting compound has been shown to be relatively stable and easy to handle, making it a useful tool for scientific research.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies. In drug discovery, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been used as a tool to study the mechanism of action of other compounds, helping researchers to better understand how drugs interact with the body.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-9-8-12-19-15-20(23(27)25-22(17)19)16-26(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPBNFMTIKZTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide

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